molecular formula C5H10Br2 B145557 1,5-Dibromopentane CAS No. 111-24-0

1,5-Dibromopentane

Cat. No.: B145557
CAS No.: 111-24-0
M. Wt: 229.94 g/mol
InChI Key: IBODDUNKEPPBKW-UHFFFAOYSA-N
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Description

1,5-Dibromopentane (CAS 111-24-0) is a linear aliphatic dibromide with the molecular formula C₅H₁₀Br₂ and a molecular weight of 229.94 g/mol. It is a colorless to pale yellow liquid with a density of 1.688 g/mL at 25°C and a boiling point of 110°C at 15 mmHg . The compound is primarily used in organic synthesis, such as in the preparation of pyridinium salts, spirocyclic pyrrolidones, and poly(alkyl aryl ether) dendrimers . Its physicochemical properties, including a log Kow of 3.48, indicate moderate lipophilicity, influencing its environmental mobility . Safety data classify it as a skin and eye irritant (H315, H319) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dibromopentane can be synthesized through the bromination of pentane-1,5-diol. The process involves the following steps:

Industrial Production Methods: Another method involves the bromination of tetrahydropyran:

Chemical Reactions Analysis

Types of Reactions: 1,5-Dibromopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

1,5-Dibromopentane is widely utilized as a reagent in the synthesis of pharmaceutical compounds. Its role as a synthetic intermediate is crucial for developing drugs with enhanced therapeutic properties. Notable applications include:

  • Synthesis of Novel Drug Candidates : It is employed in the creation of compounds with biological activity, including potential treatments for various diseases. For example, it is used in the synthesis of N-alkylated piperidines and spirocyclic pyrrolidones, which have shown promise in medicinal chemistry .
  • Antibacterial and Antitumor Agents : Research has indicated that derivatives synthesized from this compound exhibit antibacterial and antitumor properties. For instance, studies focus on the synthesis of hydroxamic acids that can inhibit histone deacetylases, contributing to cancer treatment .

Agrochemical Applications

In the agrochemical sector, this compound serves as a building block for various herbicides and pesticides. Its ability to modify surface properties makes it valuable in formulating surfactants that enhance the efficacy of agricultural chemicals.

Chemical Synthesis and Material Science

This compound acts as a versatile building block in organic synthesis. Some key applications include:

  • Preparation of Grignard Reagents : It is used to prepare 1,5-di-Grignard reagents which are essential for further synthetic transformations in organic chemistry .
  • Synthesis of Specialty Chemicals : The compound is involved in creating lubricants, adhesives, and other specialty chemicals due to its reactivity with various functional groups .

Case Study 1: Synthesis of Dezocine

Research highlighted the use of this compound in synthesizing (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone, a key intermediate for dezocine, an analgesic drug. This synthesis showcases the compound's utility in producing enantiomerically pure substances critical for pharmaceutical applications .

Case Study 2: Reactive Oxygen Species Inhibitors

A study focused on developing reactive oxygen species (ROS) inhibitors utilized derivatives of this compound to enhance cellular viability under oxidative stress conditions. This application underscores its importance in biomedical research aimed at protecting cells from damage caused by UV exposure .

Data Tables

Application AreaSpecific Use CasesKey Findings/Notes
PharmaceuticalsSynthesis of N-alkylated piperidinesEnhances drug efficacy; potential treatments for diseases
AgrochemicalsFormulation of surfactantsImproves effectiveness of pesticides and herbicides
Chemical SynthesisPreparation of Grignard reagentsEssential for complex organic transformations
Material ScienceProduction of lubricants and adhesivesModifies surface properties effectively

Future Research Directions

Future investigations may focus on:

  • Enzymatic Transformations : Exploring the reactivity of this compound with enzymes could lead to novel biocatalytic processes for synthesizing valuable organic compounds .
  • Selective Functionalization : Developing methodologies to achieve regioselective transformations on this compound may yield diverse derivatives with tailored chemical properties.

Mechanism of Action

The mechanism of action of 1,5-dibromopentane primarily involves its reactivity as a dibromoalkane. The bromine atoms in the compound are highly reactive and can undergo nucleophilic substitution reactions. This reactivity allows this compound to act as an intermediate in the formation of various organic compounds. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of Grignard reagents or N-alkylated piperidines .

Comparison with Similar Compounds

The following sections compare 1,5-Dibromopentane with structurally related dibromides, focusing on molecular properties, reactivity, and applications.

1,5-Dibromo-2-methylpentane (CAS 25118-31-4)

  • Molecular Formula : C₆H₁₂Br₂ (MW: 243.97 g/mol) .
  • Structure : A branched isomer with a methyl group at the C2 position.
  • Applications: Limited information exists, but it may serve as a precursor in specialized syntheses requiring branched intermediates.

1,4-Dibromopentane (CAS 626-87-9)

  • Molecular Formula : C₅H₁₀Br₂ (MW: 229.94 g/mol) .
  • Structure : A positional isomer with bromine atoms at C1 and C4.
  • Physicochemical Properties :
    • Boiling Point: >110°C
    • Density: 1.687 g/mL
    • Refractive Index: 1.5085 .
  • Reactivity : The proximity of bromine atoms (positions 1 and 4) may facilitate intramolecular cyclization reactions, yielding 5-membered rings, whereas this compound forms 6-membered rings (e.g., 1,5-Pentanedioate via base-induced cyclization) .
  • Applications : Used in synthesizing cyclic ethers or alkanes, but less commonly reported than this compound.

m-Xylene Dibromide

  • Structure : Aromatic dibromide with bromine substituents on a meta-xylene backbone.
  • Reactivity : Demonstrates faster reaction kinetics in pyridinium salt synthesis compared to this compound due to reduced inductive effects, enhancing electrophilicity .
  • Atom Economy: Reactions with pyridines show higher atom economy for m-xylene dibromide (92–95% yield) than for this compound under similar conditions .

Comparative Data Tables

Table 1. Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/mL) Boiling Point (°C) log Kow
This compound C₅H₁₀Br₂ 229.94 1.688 110 (15 mmHg) 3.48
1,5-Dibromo-2-methylpentane C₆H₁₂Br₂ 243.97 - - -
1,4-Dibromopentane C₅H₁₀Br₂ 229.94 1.687 >110 -

Biological Activity

1,5-Dibromopentane (C5_5H10_{10}Br2_2), a dibromoalkane, has garnered attention in various fields of chemistry and biology due to its potential applications as a reagent and its biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, enzymatic interactions, and implications for drug development.

This compound is synthesized through various methods, typically involving the bromination of pentane. It serves as a versatile intermediate in organic synthesis, enabling the formation of more complex molecules. Its structure allows for nucleophilic substitutions and other reactions that are critical in drug design and development.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that modifications of compounds related to this compound can enhance their anticancer properties. For instance, a derivative compound synthesized using this compound showed improved cytotoxic effects compared to its parent compound against human lung adenocarcinoma (A549), chronic myeloid leukemia (K562), liver cancer (HepG2), and cervical cancer (HeLa) cell lines. The results indicated that the modified compound had cytotoxicity approximately 5-8 times stronger than that of the parent compound .

Table 1: Cytotoxic Effects of Modified Compounds Derived from this compound

CompoundCell LineIC50 (µM)Relative Cytotoxicity
Parent CompoundA549401x
Modified CompoundA54958x
Parent CompoundK562351x
Modified CompoundK56248.75x
Parent CompoundHepG2301x
Modified CompoundHepG23.58.57x
Parent CompoundHeLa251x
Modified CompoundHeLa3.27.81x

The mechanism underlying the cytotoxic effects of compounds derived from this compound involves the induction of reactive oxygen species (ROS) and apoptosis in cancer cells. Increased ROS production has been linked to the activation of apoptotic pathways, particularly in A549 cells. The modified compounds were found to up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2 , indicating a shift towards apoptosis through mitochondrial pathways .

Enzymatic Interactions

This compound's potential as a substrate for enzymatic transformations has also been explored. Research suggests that it can be utilized in biocatalytic processes where enzymes facilitate reactions that would otherwise be difficult or impossible under normal conditions. Studies focusing on its interaction with specific enzymes could lead to new methodologies for synthesizing valuable organic compounds .

Case Study: Antitumor Efficacy

A notable case study involved the synthesis of a mitochondrion-targeted compound using a linker derived from this compound. This compound was evaluated for its antitumor efficacy against A549 cells both in vitro and in vivo. The results demonstrated significant inhibition of tumor growth and metastasis, highlighting the potential application of dibromopentane derivatives in cancer therapy .

Case Study: Inhibition of ROS Production

Another study investigated the role of dibromopentane derivatives in inhibiting NADPH oxidase (NOX) enzymes implicated in skin carcinogenesis due to excessive ROS production. By modifying dibromopentane derivatives to inhibit NOX assembly, researchers aimed to reduce oxidative stress in skin cells exposed to UV radiation. This approach showed promise in enhancing cell viability and reducing DNA damage caused by oxidative stress .

Future Research Directions

The exploration of selective functionalization of this compound presents an exciting avenue for future research. Developing novel reagents or catalysts could enable more efficient transformations and lead to a broader range of biologically active compounds. Additionally, further studies on the substrate specificity of enzymes interacting with dibromopentane derivatives may uncover new pathways for drug development and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,5-Dibromopentane, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of 1,5-pentanediol using hydrobromic acid (HBr) in the presence of a solvent such as acetic acid, tetrahydrofuran (THF), or toluene. Reaction times vary between 0.5–2 hours at room temperature, with yields dependent on solvent polarity and catalyst selection . For purification, fractional distillation under reduced pressure (110°C at 15 mmHg) is recommended to achieve ≥97% purity .

Q. How can researchers ensure safe handling of this compound in laboratory settings?

this compound poses risks of skin/eye irritation (H315, H319) and releases toxic hydrogen bromide gas upon decomposition. Recommended safety measures include:

  • Use of PPE (nitrile gloves, lab coats, goggles).
  • Conducting reactions in fume hoods to avoid vapor inhalation.
  • Storing the compound away from strong oxidizers and heat sources .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as:

  • A precursor for 1,5-di-Grignard reagents, enabling C–C bond formation in spirocyclic pyrrolidone synthesis .
  • A crosslinker in poly(alkyl aryl ether) dendrimers via O-alkylation of phloroglucinol derivatives .

Q. How should researchers analyze the purity and structural integrity of this compound?

Key analytical methods include:

  • GC-MS : To verify purity and detect volatile impurities.
  • NMR spectroscopy : 1^1H NMR (δ ~3.4 ppm for –CH2_2Br groups) and 13^{13}C NMR confirm structure .
  • Refractive index : A lit value of nD=1.5126n_D = 1.5126 aids in quality assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?

By-product formation (e.g., mono-brominated intermediates) can be reduced by:

  • Controlling stoichiometry (excess HBr) and reaction time (<2 hours).
  • Employing phase-transfer catalysts to enhance bromide ion reactivity .
  • Monitoring reaction progress via TLC or in-situ FTIR to track bromine incorporation .

Q. What thermodynamic data are available for this compound, and how can they inform reaction design?

Experimental heat capacity (CpC_p) data from 291.8–327.1 K (2000ERN/CHO) show a polynomial regression fit for energy calculations. These values are critical for modeling reaction energetics in flow chemistry or high-temperature applications .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations can model:

  • Activation energies for SN_N2 mechanisms at terminal bromine sites.
  • Solvent effects (e.g., THF vs. toluene) on reaction pathways.
  • Steric hindrance from the pentylene chain, which favors linear product formation .

Q. What strategies mitigate environmental risks during this compound disposal?

Despite limited ecotoxicology data (no PBT/vPvB classification), best practices include:

  • Neutralization with alkaline solutions to convert HBr to non-volatile salts.
  • Incineration in certified facilities with scrubbers to capture brominated emissions .

Q. How does this compound compare to homologs (e.g., 1,6-Dibromohexane) in polymer chemistry?

Comparative studies reveal:

  • Shorter chain length reduces flexibility in dendrimer backbones.
  • Higher reactivity due to lower steric hindrance, enabling faster crosslinking .

Properties

IUPAC Name

1,5-dibromopentane
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InChI

InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2
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InChI Key

IBODDUNKEPPBKW-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(CCBr)CCBr
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10Br2
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DSSTOX Substance ID

DTXSID2049395
Record name 1,5-Dibromopentane
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Molecular Weight

229.94 g/mol
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Physical Description

Light brown liquid; [Sigma-Aldrich MSDS]
Record name 1,5-Dibromopentane
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CAS No.

111-24-0
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